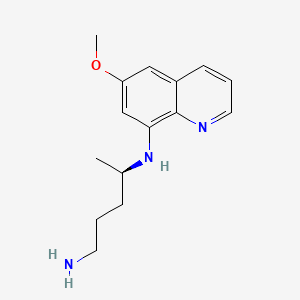

Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-

Description

Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-, commonly known as primaquine, is an 8-aminoquinoline derivative with the molecular formula C₁₅H₂₁N₃O. It is a critical antimalarial agent used primarily for the radical cure of Plasmodium vivax malaria by targeting the dormant hypnozoite stage in the liver . Primaquine’s structure features a 6-methoxy group and a 4-amino-1-methylbutylamino side chain at position 8 of the quinoline nucleus, which are essential for its antiparasitic activity .

Despite its efficacy, primaquine faces significant pharmacokinetic challenges, including poor aqueous solubility, rapid metabolism, and dose-dependent toxicity, particularly hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . Recent advancements in nanotechnology, such as liposomal and polymeric nanoparticle encapsulation, aim to enhance its bioavailability and reduce systemic toxicity .

Properties

CAS No. |

57152-56-4 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

(4R)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1 |

InChI Key |

INDBQLZJXZLFIT-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

This approach leverages the phthalimide group as a protecting group for the amino functionality during alkylation, allowing selective introduction of the 4-amino-1-methylbutyl side chain.

Detailed Stepwise Synthesis

Formation of N-(4-bromopentyl)phthalimide

- Reagents : 1,4-dibromopentane and potassium phthalimide.

- Solvent : Boiling acetone.

- Conditions : The reaction is carried out at approximately 56 °C (boiling point of acetone) under atmospheric pressure.

- Mechanism : Potassium phthalimide acts as a nucleophile, displacing one bromide from 1,4-dibromopentane to form N-(4-bromopentyl)phthalimide and potassium bromide as a byproduct.

- Yield : Approximately 67% theoretical yield of the bromopentylphthalimide intermediate after vacuum distillation purification.

Alkylation of 6-Methoxy-8-aminoquinoline

- Reagents : N-(4-bromopentyl)phthalimide and 6-methoxy-8-aminoquinoline.

- Solvent : Ethanol or other suitable solvents.

- Conditions : Heating with stirring for 60 to 72 hours; molar ratio of quinoline to bromopentylphthalimide typically 2:1 to favor reaction completion.

- Mechanism : The amino group on the quinoline performs nucleophilic substitution on the bromide of the phthalimide intermediate, forming 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline.

- Isolation : The product crystallizes upon addition of alcohol and removal of ether solvent. Impurities such as unreacted hydrobromide salts are removed by washing with aqueous potassium hydroxide and extraction with benzene.

Hydrazinolysis to Liberate Free Amine

- Reagents : Hydrazine hydrate.

- Solvent : Alcoholic solution (ethanol).

- Conditions : Reflux for 2 hours.

- Mechanism : Hydrazine cleaves the phthalimide protecting group, releasing the free amine 6-methoxy-8-(4-amino-1-methylbutylamino)quinoline.

- Workup : Distillation of alcohol until solid precipitates, dissolution in aqueous potassium hydroxide, extraction into ether, washing with water, and drying over magnesium sulfate.

- Product Form : The free base can be converted into various salts, such as oxalate or diphosphate salts, by reaction with respective acids.

Alternative Synthetic Routes

Additional synthetic routes have been reported in the literature involving:

- Use of 1,3-dibromobutane instead of 1,4-dibromopentane to produce homologous compounds.

- Incorporation of tert-butyl groups and other substituents on the quinoline ring to modify biological activity.

- Condensation with 2-(4-bromopentyl)-1,3-isoindolinedione followed by hydrazinolysis to yield substituted quinolinamines.

These methods generally follow the same principle of alkylation with a phthalimide-protected alkyl bromide followed by hydrazinolysis.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. N-(4-bromopentyl)phthalimide formation | 1,4-dibromopentane, potassium phthalimide | Acetone (boiling) | ~56 °C, reflux, atmospheric pressure | ~67 | Stoichiometric excess of dibromopentane improves yield |

| 2. Alkylation of 6-methoxy-8-aminoquinoline | N-(4-bromopentyl)phthalimide, 6-methoxy-8-aminoquinoline | Ethanol | 60–72 h, heated, stirring | Not specified | Molar ratio quinoline:phthalimide ~2:1 |

| 3. Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux 2 h | High | Liberates free amine, followed by extraction |

| Salt formation | Oxalic acid or phosphoric acid | Alcohol/ether | Room temperature | Crystalline salts | Mono-oxalate or diphosphate salts obtained |

Chemical Reactions Analysis

Types of Reactions

N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Primaquine and its Production

The compound is closely related to primaquine, a chemical identified as 6-methoxy-8-(4-amino-1-methylbutylamino) quinoline . Primaquine has effective antimalarial therapeutic properties and has shown effects in treating certain types of arthritis .

A process for the production of primaquine involves reacting 1,4-dibromopentane with potassium phthalimide dissolved in boiling acetone to form N-(4-bromopentyl)-phthalimide . This intermediate then reacts with 6-methoxy-8-aminoquinoline in a solvent to form 6-methoxy-8-(1-methyl-4-phthalimidobutylamino) quinoline . This product is treated with hydrazine hydrate to liberate the free base of primaquine, which is then reacted with oxalic acid to form the mono-oxalate salt of primaquine . Alternatively, the free base can react with phosphoric acid to form the diphosphate salt of primaquine .

Antimalarial Research

Modifications to the quinoline scaffold have led to the development of drugs such as chloroquine and primaquine, which act against the blood and liver stages of the parasite's life cycle . Researchers continue to explore quinine conjugates and quinine analogs for enhanced antimalarial activity . Some studies focus on synthesizing amino acid derivatives of 8-[4-amino-1-methylbutylamino]-6-methoxy-4-substituted/4,5-disubstituted quinolines as potential tissue-schizontocidal antimalarial agents .

8-Aminoquinoline Therapy

Mechanism of Action

The mechanism of action of N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 2: Key Metabolites and Their Effects

| Compound | Metabolite | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Primaquine | 5-Hydroxyprimaquine | Antimalarial (hypnozoite clearance) | Oxidative hemolysis |

| Primaquine | 6-Demethylprimaquine | Inactive | Methaemoglobinemia |

| Tafenoquine | Carboxyprimaquine | Inactive | Low reactivity |

| WR 238605 | 3'-Hydroxyprimaquine | Antimalarial | Reduced hematotoxicity |

Biological Activity

Quinoline derivatives, particularly 8-aminoquinolines, have garnered significant attention in medicinal chemistry due to their diverse biological activities, especially against infectious diseases. The compound Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d- is a notable member of this class, exhibiting promising therapeutic potential against various pathogens.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. The compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. In vitro studies report IC50 values ranging from 20 to 4760 ng/mL for the drug-sensitive D6 strain and similar ranges for the W2 strain, which is resistant to multiple drugs . In vivo studies in rodent models have shown that certain analogues can cure infections at doses as low as 25 mg/kg/day , highlighting their efficacy in combating malaria .

Antileishmanial and Antifungal Activities

In addition to antimalarial effects, quinoline derivatives have shown significant antileishmanial activity. For instance, IC50 values for synthesized 8-quinolinamines against Leishmania species range from 0.84 to 5.0 μg/mL , comparable to standard treatments . Furthermore, antifungal activities have been noted against various Candida species and Cryptococcus neoformans, with IC50 values indicating effective inhibition at low concentrations (e.g., C. albicans: 4.93–19.38 μg/mL ) .

The biological activity of quinoline derivatives is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound interacts with monoamine oxidases (MAOs), which play a crucial role in the metabolism of 8-aminoquinolines. This interaction influences pharmacokinetics and can enhance therapeutic efficacy while minimizing toxicity .

- Cellular Uptake and Metabolism : The rapid metabolism of quinoline derivatives can lead to short half-lives; however, modifications have been made to improve metabolic stability and reduce toxicity in sensitive populations, such as those with G6PD deficiency .

Study 1: Efficacy Against Malaria

A study evaluated the efficacy of NPC1161 (a structural analog) in murine models infected with Plasmodium berghei. The results indicated that NPC1161 was significantly more effective than primaquine (PQ), with a higher cure rate observed at lower dosages compared to traditional treatments .

Study 2: Antileishmanial Effects

Research on the antileishmanial effects of novel quinoline derivatives showed promising results in vitro against Leishmania donovani. The synthesized compounds exhibited IC50 values that suggest their potential as viable alternatives to existing treatments .

Comparative Analysis of Quinoline Derivatives

| Compound Name | Antimalarial IC50 (ng/mL) | Antileishmanial IC50 (μg/mL) | Antifungal IC50 (μg/mL) |

|---|---|---|---|

| Quinoline d- | 20 - 4760 | 0.84 - 5.0 | 4.93 - 19.38 |

| NPC1161 | Superior to PQ | Not specified | Not specified |

| Primaquine | Standard | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.